The primary chemical reaction documented for N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide is its in vivo metabolism. When administered orally to rats, this compound undergoes metabolic transformations, ultimately yielding plasma concentrations of 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [] The specific metabolic pathways and enzymes involved in this conversion require further investigation.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0